4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a piperidine ring, a morpholine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the bromophenyl group. Common synthetic routes include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Morpholine Ring: This involves the reaction of diethanolamine with suitable reagents.
Introduction of Bromophenyl Group: This step often involves the use of bromobenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkoxides or amines.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives, such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may play a crucial role in binding to these targets, while the piperidine and morpholine rings contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine
- 4-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine
Uniqueness
The presence of the bromophenyl group in 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine distinguishes it from its analogs, potentially leading to unique interactions with biological targets and different pharmacological profiles.
This detailed article provides a comprehensive overview of 4-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16;3-1(4)2(5)6/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVSARSTRLJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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